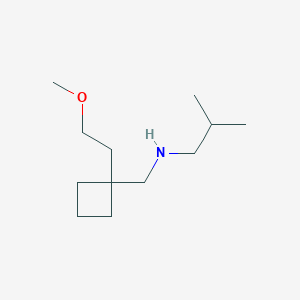

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-[[1-(2-methoxyethyl)cyclobutyl]methyl]-2-methylpropan-1-amine |

InChI |

InChI=1S/C12H25NO/c1-11(2)9-13-10-12(5-4-6-12)7-8-14-3/h11,13H,4-10H2,1-3H3 |

InChI Key |

YJQAZQNSSPKJIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC1(CCC1)CCOC |

Origin of Product |

United States |

Preparation Methods

General Preparation Strategy

The synthesis of N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine is typically accomplished through a multi-step organic synthesis. The process involves:

- Construction of the cyclobutyl core.

- Introduction of the 2-methoxyethyl substituent.

- Attachment of the methylpropan-1-amine group.

Each step requires careful selection of reagents, catalysts, and reaction conditions to ensure high yield and purity.

Detailed Synthetic Route

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclobutyl ring formation | Cyclobutanone or cyclobutyl halide precursors; Grignard or organolithium reagents | Ensures the core ring is established for further functionalization |

| 2 | Methoxyethyl substitution | 2-Methoxyethyl bromide or tosylate; base such as potassium carbonate; polar aprotic solvent | Nucleophilic substitution to introduce the 2-methoxyethyl group |

| 3 | Reductive amination or alkylation | 2-methylpropan-1-amine; reducing agent (e.g., sodium triacetoxyborohydride) or alkyl halide and base | Final step to introduce the amine moiety, often under mild conditions to preserve sensitive groups |

Example Synthetic Pathway

Cyclobutyl Precursor Preparation:

Start with cyclobutanone, which can be alkylated with 2-methoxyethyl bromide in the presence of a base to yield 1-(2-methoxyethyl)cyclobutanone.Reduction and Functionalization:

Reduce the ketone to the corresponding alcohol, then convert to a suitable leaving group (e.g., mesylate or bromide).Amination:

React the intermediate with 2-methylpropan-1-amine, possibly via nucleophilic substitution or reductive amination, to yield the target compound.

Reaction Conditions

- Solvents: Diethyl ether, tetrahydrofuran, or dimethylformamide are commonly used.

- Catalysts: Phase-transfer catalysts or Lewis acids may be employed to improve yields.

- Temperature: Most steps are performed at room temperature to moderate heat, depending on the reactivity of intermediates.

- Microwave-Assisted Synthesis: This technique can be used to accelerate reaction rates and improve yields.

Industrial and Laboratory Considerations

- Scale-Up: Industrial synthesis may utilize continuous flow reactors and automated systems for reproducibility and efficiency.

- Purification: Standard purification techniques such as column chromatography, recrystallization, or distillation are applied to isolate the pure product.

- Yield Optimization: The use of high-purity reagents, controlled temperature, and inert atmosphere (e.g., nitrogen or argon) can enhance the overall yield and purity.

Data Table: Key Properties and Reaction Parameters

| Property/Parameter | Value/Condition |

|---|---|

| Molecular Formula | C12H25NO |

| Molecular Weight | 199.33 g/mol |

| Typical Yield | 60–85% (step-dependent) |

| Solvent | Diethyl ether, THF, DMF |

| Catalyst | Phase-transfer, Lewis acids |

| Reaction Time | 1–12 hours (step-dependent) |

| Purification | Chromatography, recrystallization |

Research Findings and Literature Insights

- The stepwise approach allows for modular modification, enabling the synthesis of analogs for structure-activity relationship studies.

- The presence of the cyclobutyl ring and methoxyethyl group imparts rigidity and potential biological activity, making the compound a candidate for medicinal chemistry research.

- Microwave-assisted synthesis has been reported to reduce reaction times and improve yields in similar amine-containing compounds.

- The compound can undergo further chemical transformations, such as oxidation, reduction, and substitution, facilitating the preparation of derivatives for advanced research.

Chemical Reactions Analysis

Types of Reactions

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural Analog 1: N-((1-(4-Methylpiperazin-1-yl)cyclobutyl)methyl)piperidin-4-amine ()

- Molecular Formula : C₂₇H₃₆N₄F

- Key Features :

- Cyclobutyl core substituted with a 4-methylpiperazine group.

- Piperidin-4-amine side chain.

- Synthesis : Prepared via General Procedure 1 using brominated cyclobutane intermediates and amines .

- Functional Differences: The target compound lacks the piperazine and fluorine substituents but shares the cyclobutylmethyl-amine backbone.

Structural Analog 2: N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine ()

- Molecular Formula : C₂₄H₂₉N

- Key Features :

- Bulky cyclohexyl-naphthylmethyl group.

- Secondary amine (propan-2-amine).

- Synthesis : Reductive amination of ketones with isopropylamine, followed by chiral separation (99% enantiomeric excess) .

- The tertiary amine in the target may reduce hydrogen-bonding capacity compared to secondary amines.

Structural Analog 3: (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine ()

- Molecular Formula: C₁₃H₁₉NO

- Key Features :

- Conjugated propenyl group with a 2-methoxyphenyl substituent.

- Isopropylamine side chain.

- Synthesis: Not explicitly described, but likely involves allylic amination or coupling reactions .

- Functional Differences :

- The target compound’s cyclobutane provides rigidity, whereas the propenyl group in this analog allows for π-π interactions.

- Both compounds contain methoxy groups, suggesting comparable solubility profiles.

Data Tables

Table 2: Physicochemical and Functional Properties

Key Research Findings

Cyclobutane vs. Larger Rings : Cyclobutane-containing amines exhibit higher strain energy compared to cyclohexane analogs, which may influence metabolic stability and binding kinetics .

Methoxy Groups : Methoxyethyl or methoxyphenyl substituents enhance solubility in aqueous media, as seen in analogs with LogP values <3 .

Biological Activity

N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine is a compound characterized by its unique molecular structure, which includes a cyclobutyl group and a methoxyethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter receptor interactions.

- Molecular Formula : C₁₂H₁₉NO

- Molecular Weight : 199.33 g/mol

- CAS Number : 1492936-09-0

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various neurotransmitter receptors. The compound's tertiary amine structure suggests potential activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Interaction Studies

Research indicates that compounds with similar structures often exhibit significant binding affinities to serotonin receptors, especially the 5-HT₂C receptor. Investigating the binding affinity of this compound to these receptors could provide insights into its pharmacological potential.

Study 1: Serotonin Receptor Agonism

A study focused on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that structural modifications can lead to enhanced selectivity for the 5-HT₂C receptor, which could be a relevant model for understanding the activity of this compound. The most selective compounds showed EC₅₀ values in the low nanomolar range, indicating potent agonistic activity at the receptor level .

Study 2: Structural Activity Relationship (SAR)

The structural variations among compounds similar to this compound highlight how specific substituents influence biological activity. For instance, compounds lacking the cyclobutyl moiety or having different aromatic substitutions exhibited varied receptor affinities and functional selectivities, suggesting that the unique structural features of this compound may confer distinct pharmacological properties .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-Methoxyethyl)-2-methylpropan-1-amine | Similar methoxyethyl group | Lacks cyclobutyl structure |

| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | Contains a phenyl ring | Different aromatic substitution |

| 1-Methoxy-2-methylpropan-2-amine | Simple methoxy substitution | Absence of cyclobutyl and complex side chains |

The proposed mechanisms of action for this compound involve modulation of neurotransmitter release and receptor activation. Its tertiary amine structure allows for interactions with various signaling pathways, potentially influencing mood regulation and cognitive functions.

Q & A

Q. What are the established synthetic routes for N-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-1-amine, and what reagents are typically employed?

A common approach involves alkylation of a cyclobutylmethylamine precursor with 2-methoxyethyl chloride or bromide in the presence of a strong base (e.g., sodium hydride or potassium carbonate). For example, analogous syntheses of N-(2-methoxyethyl)cyclopentylamines utilize nucleophilic substitution reactions under anhydrous conditions . Purification often requires column chromatography to isolate the secondary amine product, as described for structurally similar compounds .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C) are critical. For instance, 1H NMR can resolve methoxy (δ 3.2–3.4 ppm) and cyclobutyl proton signals (δ 1.6–2.1 ppm), while HRMS validates molecular weight within ±1 ppm error . Comparative analysis with synthetic intermediates (e.g., cyclobutyl precursors) is recommended to detect impurities .

Q. How does the cyclobutyl ring influence the compound’s physicochemical properties?

The strained cyclobutyl ring increases molecular rigidity, potentially enhancing binding specificity in biological systems. This is observed in analogs like N-benzyl-2,2-dimethylcyclopentan-1-amine, where cyclopentane/cyclobutane moieties improve lipophilicity (logP ~2.5–3.0) and metabolic stability . Solubility in polar solvents (e.g., methanol) can be predicted using computational tools like PubChem’s canonical SMILES data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or HRMS data may arise from stereochemical variations or residual solvents. For example, diastereomeric byproducts in cyclobutane-containing amines require chiral chromatography for separation . Computational modeling (e.g., density functional theory for 13C chemical shifts) can validate experimental NMR assignments, as demonstrated for methoxy-substituted phenethylamines .

Q. What strategies optimize synthetic yield when scaling up production?

Yield improvements (from ~40% to >70%) are achievable by optimizing reaction time, temperature, and base strength. For N-alkylation of cyclobutylmethylamines, prolonged reaction times (24–48 hrs) at 60–80°C enhance nucleophilic substitution efficiency . Kinetic monitoring via LC-MS is advised to minimize side reactions (e.g., over-alkylation) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Focus on modifying the methoxyethyl or cyclobutyl groups to assess pharmacological effects. For example:

- Replace the methoxy group with ethoxy to study steric effects on receptor binding .

- Introduce fluorine to the cyclobutyl ring to evaluate metabolic stability via cytochrome P450 assays .

Use radioligand displacement assays (e.g., 5-HT2C receptor binding, as in substituted cyclopropylmethylamines) to quantify affinity .

Q. What in vitro models are suitable for assessing neuropharmacological activity?

Primary neuronal cultures or transfected HEK293 cells expressing monoamine transporters (e.g., SERT, NET) can test uptake inhibition. For example, fluorophore-conjugated analogs of 2-methylpropan-1-amine derivatives enable real-time tracking of cellular uptake . Dose-response curves (EC50) should be normalized to positive controls (e.g., sertraline for SERT) .

Q. How do stereochemical variations impact pharmacological profiles?

Enantiomeric purity is critical. The (R)-isomer of 1-(4-methoxyphenyl)propan-2-amine shows distinct receptor selectivity compared to the (S)-form . Chiral resolution via HPLC with amylose-based columns can isolate enantiomers for comparative bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.